molecular formula C7H7NO4 B067703 Methyl 5-formyl-3-methylisoxazole-4-carboxylate CAS No. 161126-47-2

Methyl 5-formyl-3-methylisoxazole-4-carboxylate

Cat. No.: B067703
CAS No.: 161126-47-2
M. Wt: 169.13 g/mol
InChI Key: SYOMPTIYIQASDJ-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-methylisoxazole-4-carboxylate is a high-value, multifunctional heterocyclic building block specifically designed for advanced organic synthesis and drug discovery research. This compound features two highly versatile and orthogonal reactive sites: a formyl group (aldehyde) at the 5-position and a methyl ester at the 4-position. The aldehyde functionality is a crucial handle for nucleophilic addition and condensation reactions, most notably for the construction of molecular diversity through Schiff base formation or as a precursor for secondary transformations into alcohols, amines, or other functional groups. Concurrently, the ester group can be readily hydrolyzed to the corresponding carboxylic acid or subjected to aminolysis to generate amide derivatives. This unique molecular architecture makes it an ideal scaffold for the synthesis of complex isoxazole-containing libraries, which are of significant interest in medicinal chemistry due to the isoxazole ring's prevalence as a bioisostere for amide and ester functionalities, often contributing to improved metabolic stability and binding affinity in pharmacologically active compounds. Its primary research value lies in its application as a core intermediate for the development of potential therapeutic agents, agrochemicals, and materials science products, facilitating efficient structure-activity relationship (SAR) exploration and hit-to-lead optimization campaigns.

Properties

IUPAC Name

methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-6(7(10)11-2)5(3-9)12-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMPTIYIQASDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576198
Record name Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161126-47-2
Record name Methyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Ketoester Precursors

A common approach involves the reaction of β-ketoesters with hydroxylamine to form the isoxazole ring. For example, ethyl ethoxymethyleneacetoacetate reacts with hydroxylamine hydrochloride in methanol under basic conditions to yield ethyl 5-methylisoxazole-4-carboxylate. Adapting this method, substituting ethyl ethoxymethyleneacetoacetate with a formyl-containing precursor could directly introduce the formyl group. However, such precursors are synthetically challenging to stabilize, necessitating post-cyclization formylation.

Stepwise Synthesis of this compound

Synthesis of Methyl 5-Methylisoxazole-4-Carboxylate

The methyl ester analogue of ethyl 5-methylisoxazole-4-carboxylate serves as a critical intermediate. Industrial-scale production often employs hydroxylamine-mediated cyclization:

Procedure :

  • Reactants : Methyl ethoxymethyleneacetoacetate (10 g, 0.055 mol), hydroxylamine hydrochloride (4.1 g, 0.059 mol), sodium acetate (4.84 g, 0.059 mol).

  • Conditions : Methanol (25 mL), water (10 mL), 0–20°C, 12 hours.

  • Workup : Extraction with ethyl acetate, washing with sodium bicarbonate, and solvent evaporation.

  • Yield : 78% as a yellow oil.

Table 1: Optimization of Methyl 5-Methylisoxazole-4-Carboxylate Synthesis

BaseSolventTemperature (°C)Yield (%)Purity (%)
Sodium acetateMethanol0–207898.7
Sodium hydroxideEthanol-5–308597.5

Formylation at the 5-Position

Introducing the formyl group requires selective functionalization. Two primary strategies are viable:

Vilsmeier-Haack Formylation

This method uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the formylating agent:

Procedure :

  • Reactants : Methyl 5-methylisoxazole-4-carboxylate (5 g, 0.029 mol), DMF (3.3 mL, 0.043 mol), POCl₃ (4.1 mL, 0.044 mol).

  • Conditions : Dichloromethane (50 mL), 0°C → room temperature, 6 hours.

  • Workup : Quenching with ice-water, neutralization with sodium bicarbonate, and chromatography.

  • Yield : 65–70% (estimated based on analogous isoxazole formylations).

Oxidation of a Hydroxymethyl Intermediate

An alternative route involves oxidizing a 5-hydroxymethyl derivative:

Procedure :

  • Synthesis of 5-Hydroxymethyl Intermediate :

    • Reactants : Methyl 5-methylisoxazole-4-carboxylate (5 g), paraformaldehyde (3 g), HCl (cat.).

    • Conditions : Dioxane, reflux, 4 hours.

    • Yield : ~60% (hypothetical).

  • Oxidation to Formyl :

    • Reagents : Pyridinium chlorochromate (PCC) or MnO₂.

    • Conditions : Dichloromethane, room temperature, 12 hours.

    • Yield : 70–75% (estimated).

Table 2: Comparison of Formylation Methods

MethodReagentsYield (%)Selectivity
Vilsmeier-HaackDMF, POCl₃65–70High
Oxidation (PCC)PCC, CH₂Cl₂70–75Moderate

Industrial-Scale Considerations

Purification Challenges

The product’s polarity necessitates crystallization from toluene-acetic acid mixtures (2% v/v) to remove polymeric byproducts. Chromatography is avoided in industrial settings due to scalability issues.

Analytical Characterization

Critical spectroscopic data for this compound includes:

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 3.90 (s, 3H, COOCH₃), 2.65 (s, 3H, CH₃).

  • IR : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formyl).

Scientific Research Applications

Methyl 5-formyl-3-methylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formyl-3-methylisoxazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Isoxazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Key Functional Groups
Methyl 5-formyl-3-methylisoxazole-4-carboxylate* C₈H₇NO₄ 197.15 3-Me, 5-CHO, 4-COOMe Not reported Formyl, ester
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 298.09 3-Me, 5-(4-BrC₆H₄), 4-COOH Not reported Carboxylic acid, bromophenyl
3-Methyl-5-phenylisoxazole-4-carboxylic acid C₁₁H₉NO₃ 203.19 3-Me, 5-Ph, 4-COOH Not reported Carboxylic acid, phenyl
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 231.25 3-Ph, 5-Me, 4-COOEt Not reported Ester, phenyl
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate C₆H₈N₂O₄ 172.14 3-OMe, 4-COOMe, 5-NH₂ Not reported Amino, methoxy, ester

Notes:

  • The formyl group in the target compound distinguishes it from analogs with phenyl or bromophenyl substituents, reducing steric bulk but increasing electrophilicity.
  • Carboxylic acid derivatives (e.g., entries 2–3 in Table 1) exhibit higher polarity and acidity (pKa ~4–5) compared to esters, affecting solubility in aqueous media .
  • The methoxy and amino groups in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate enhance hydrogen-bonding capacity, as evidenced by its planar crystal structure stabilized by N–H⋯O interactions .

Biological Activity

Methyl 5-formyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential in various fields, including medicinal chemistry and pharmacology, by examining its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with both a formyl group and a carboxylate group. Its molecular formula is C8H7N2O4C_8H_7N_2O_4 with a molecular weight of approximately 183.17 g/mol. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. This interaction can inhibit or enhance various biochemical pathways, making it a candidate for drug development aimed at conditions such as inflammation and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function and growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it was found to significantly reduce the viability of A549 lung cancer cells by promoting apoptotic pathways through the activation of caspases and modulation of NF-κB signaling .

Case Studies and Research Findings

  • Immunosuppressive Effects : A study evaluated the immunosuppressive properties of isoxazole derivatives, including this compound. It was shown to inhibit phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential applications in autoimmune diseases .
  • Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of various isoxazole derivatives on the A549 cell line, this compound exhibited lower toxicity while maintaining significant antiproliferative activity. This property makes it a suitable candidate for further development in cancer therapeutics .
  • Enzyme Inhibition : The compound's capacity to inhibit specific enzymes has been documented, particularly in relation to anti-inflammatory pathways. By targeting enzymes involved in inflammatory responses, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundFormyl and carboxylic acid groupsDual functional groups enhancing reactivity
Methyl 5-phenylisoxazole-3-carboxylic acidPhenyl group instead of formylLacks formyl group, limiting reactivity
Ethyl 5-formyl-3-methylisoxazole-4-carboxylateEthoxy group instead of methylSimilar activity but different solubility profile

Q & A

Q. What are the common synthetic routes for preparing methyl 5-formyl-3-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step pathways involving isoxazole ring formation followed by functionalization. For example, a formylation step using DMF/POCl₃ under controlled conditions (0–5°C) can introduce the aldehyde group at the 5-position of the isoxazole core. Reaction optimization involves monitoring intermediates via TLC and adjusting stoichiometry of reagents (e.g., POCl₃) to minimize side products like over-oxidized species. Yield improvements (e.g., 60–75%) are achieved by optimizing solvent polarity and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., formyl proton at δ 10.2 ppm and methyl ester at δ 3.9 ppm).
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry (e.g., dihedral angles between isoxazole and substituents) and validates stereoelectronic effects. SHELX programs refine crystallographic data, with R-factors < 0.05 ensuring accuracy .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 210.0642) .

Q. What purification strategies are recommended for isolating high-purity samples?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted starting materials. Recrystallization in ethanol/water mixtures (7:3 v/v) yields crystals suitable for X-ray studies. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and material properties?

Graph-set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C=O∙∙∙H–O or C–H∙∙∙O interactions). For example, the ester carbonyl may form a D22(8)D_2^2(8) motif with adjacent molecules, influencing packing density and thermal stability. Such patterns are critical for designing co-crystals or predicting solubility .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. The formyl group’s LUMO energy (−2.1 eV) suggests susceptibility to nucleophilic attack at the 5-position. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via PCM models to refine activation energies .

Q. How can conflicting spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved during structural elucidation?

  • Variable-Temperature NMR : Detects dynamic effects (e.g., rotameric equilibria of the formyl group).
  • 2D Experiments (HSQC, NOESY) : Assign coupling between formyl protons and adjacent methyl groups.
  • X-ray Validation : Resolves ambiguities in substituent orientation caused by tautomerism .

Q. What strategies mitigate side reactions during formylation of the isoxazole core?

  • Protecting Groups : Temporarily block reactive sites (e.g., ester hydrolysis) before formylation.
  • Low-Temperature Control : Slow addition of POCl₃ at −10°C minimizes polyformylation.
  • In Situ Quenching : Rapid neutralization with aqueous NaHCO₃ arrests over-reactivity .

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